(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-2-24-10-9-22-15-5-3-4-6-16(15)25-18(22)21-17(23)13-11-12(19)7-8-14(13)20/h3-8,11H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODPFEARLJRYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of benzamides, characterized by its unique structure and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Synthesis
The molecular formula of this compound is C22H18Cl2N2O2S. The compound features a dichloro substitution on the benzene ring and an ethoxyethyl group linked through a thiazole moiety. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity.
Synthesis Steps:
- Formation of Thiazole Ring : The initial step involves the synthesis of the thiazole ring through condensation reactions.
- Amide Bond Formation : The thiazole derivative is then reacted with appropriate benzoyl chlorides to form the amide bond.
- Purification : Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed for product confirmation and purity assessment.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this benzamide exhibit selective antibacterial properties against Gram-positive bacteria. For instance, minimal inhibitory concentrations (MICs) were determined for various derivatives:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | Bacillus subtilis | 50 |
| B | Staphylococcus aureus | 30 |
| C | Escherichia coli | 100 |
These results indicate that while the compound may not be highly potent against all bacterial strains, it shows promise in targeting specific pathogens .
Anticancer Activity
In vitro studies have also explored the anticancer potential of related compounds. For example, derivatives of thiazole-based benzamides have shown cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 20 |
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated several thiazole derivatives for their antibacterial activity against clinical isolates. The results indicated that certain modifications to the benzamide structure significantly enhanced antibacterial efficacy.
- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on human cancer cell lines, it was observed that compounds with halogen substitutions exhibited increased potency. This aligns with structure-activity relationship (SAR) principles where electron-withdrawing groups enhance biological activity .
The mechanism by which this compound exerts its biological effects is likely complex and multifactorial. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Comparison with Similar Compounds
Thiadiazole-Fused Derivatives
Compounds such as N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and N-[3-(3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) () share a benzamide-thiadiazole core but differ in substituents. While the target compound incorporates a benzo[d]thiazole ring, 4g and 4h feature thiadiazole fused with acryloyl and dimethylamino groups. The presence of chlorine in 4h enhances electron-withdrawing effects, analogous to the 2,5-dichloro substitution in the target compound.
Benzamide Derivatives with Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks the thiazole/thiadiazole system but shares the benzamide motif. Its N,O-bidentate directing group facilitates metal coordination, whereas the target compound’s ethoxyethyl group may sterically hinder such interactions but improve solubility in nonpolar solvents.
Physicochemical Properties
Key Observations :
- The target compound’s 2,5-dichloro substitution likely increases its melting point compared to non-halogenated analogues due to enhanced intermolecular interactions.
- The ethoxyethyl group may reduce crystallinity compared to 4g’s rigid dimethylamino-acryloyl substituent, which contributes to a high melting point (200°C).
- IR spectra for benzamide derivatives consistently show C=O stretches near 1690 cm⁻¹, confirming the stability of the amide bond across analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
